6-Bromofuro[3,2-b]pyridine-2-carbonitrile

Kinase inhibitor CLK1 Ser/Thr kinase

6-Bromofuro[3,2-b]pyridine-2-carbonitrile (CAS 1203498-94-5) is the ONLY building block that preserves the 6-bromo-2-nitrile substitution pattern required for regioselective Suzuki–Miyaura cross-coupling at position 7. Generic analogs (5-bromo, 7-chloro, des-halo) fail to direct this critical functionalization, compromising synthesis of pyrido[2′,3′:4,5]furo[3,2-d]pyrimidin-4-amines with potent CLK1 inhibitory activity (IC50 49 nM). The 2-carbonitrile group serves as a non-reducible handle for hydration to carboxamide, enabling modular SAR diversification. Essential for medicinal chemistry programs targeting kinase inhibition and Hedgehog pathway modulation. Specify CAS 1203498-94-5 to ensure regiochemical fidelity.

Molecular Formula C8H3BrN2O
Molecular Weight 223.03 g/mol
CAS No. 1203498-94-5
Cat. No. B1521504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromofuro[3,2-b]pyridine-2-carbonitrile
CAS1203498-94-5
Molecular FormulaC8H3BrN2O
Molecular Weight223.03 g/mol
Structural Identifiers
SMILESC1=C(C=NC2=C1OC(=C2)C#N)Br
InChIInChI=1S/C8H3BrN2O/c9-5-1-8-7(11-4-5)2-6(3-10)12-8/h1-2,4H
InChIKeyDCCFLNQLIYYNHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromofuro[3,2-b]pyridine-2-carbonitrile (CAS 1203498-94-5): Strategic Furopyridine Building Block for Kinase-Targeted Drug Discovery Programs


6-Bromofuro[3,2-b]pyridine-2-carbonitrile (CAS 1203498-94-5) is a heterocyclic building block containing the furo[3,2-b]pyridine scaffold, which has been identified as a privileged pharmacophore for the development of highly selective cdc-like kinase (CLK) inhibitors and modulators of the Hedgehog signaling pathway [1]. The compound features a bromine substituent at the 6-position of the pyridine ring and a nitrile group at the 2-position of the furan ring, with a molecular formula of C8H3BrN2O and molecular weight of 223.03 g/mol . It serves as a key intermediate in the synthesis of 3-amino-6-bromofuro[3,2-b]pyridine-2-carboxamide derivatives, which are pursued as potent kinase inhibitors [2].

6-Bromofuro[3,2-b]pyridine-2-carbonitrile: Why Alternative Furopyridine Halides Cannot Be Interchanged in Cross-Coupling Workflows


Generic substitution of 6-bromofuro[3,2-b]pyridine-2-carbonitrile with other furopyridine halides (e.g., 5-bromo, 7-chloro, or non-halogenated analogs) fails to preserve the critical 6-bromo-2-nitrile substitution pattern required for efficient downstream functionalization. The specific placement of the bromine atom at the 6-position dictates the regioselectivity of palladium-catalyzed Suzuki–Miyaura cross-coupling reactions used to elaborate the scaffold into bioactive tricyclic systems, as demonstrated in the synthesis of pyrido[2′,3′:4,5]furo[3,2-d]pyrimidin-4-amines where the 6-bromo intermediate undergoes selective functionalization at position 7 [1]. Furthermore, the nitrile group at the 2-position serves as a non-reducible handle for subsequent amide formation via hydration, a transformation that would be compromised in compounds lacking this functional group or bearing alternative electrophiles [2].

6-Bromofuro[3,2-b]pyridine-2-carbonitrile: Quantifiable Performance Metrics Against Comparator Building Blocks


Regiospecific C7 Functionalization Enabled by 6-Bromo Substitution: CLK1 Inhibitor IC50 = 49 nM

Derivatives synthesized from the 3-amino-6-bromofuro[3,2-b]pyridine-2-carbonitrile intermediate (directly derived from the target compound) demonstrate potent and selective CLK1 inhibition. Compound 35, a pyrido[2′,3′:4,5]furo[3,2-d]pyrimidin-4-amine elaborated from this intermediate, exhibited an IC50 of 49 nM against CLK1 and proved specific to CLK1 within a panel of five Ser/Thr kinases (CDK5/p25, CK1δ/ε, CLK1, DYRK1A, GSK3α/β) [1]. In contrast, analogous furo[3,2-b]pyridine scaffolds lacking the 6-bromo handle (e.g., 5-chloro-3-iodo variants) require alternative, often lower-yielding, chemoselective coupling strategies that do not permit the same facile access to 7-substituted tricyclic derivatives [2].

Kinase inhibitor CLK1 Ser/Thr kinase Suzuki-Miyaura coupling

Nitrile-to-Carboxamide Hydration: A Non-Reducible Functional Handle Absent in Chloro and Iodo Analogs

The 2-carbonitrile group of 6-bromofuro[3,2-b]pyridine-2-carbonitrile undergoes direct hydration to the corresponding carboxamide, providing a crucial handle for pharmacophore elaboration that is absent in simpler halogenated analogs such as 6-chlorofuro[3,2-b]pyridine (CAS 1142192-61-7) or 6-iodofuro[3,2-b]pyridine (CAS 113596-04-6). In the synthesis of 3-amino-6-bromofuro[3,2-b]pyridine-2-carboxamides, the nitrile function is hydrated to the amide after cyclization, enabling modular access to a library of kinase-targeted compounds [1]. Non-nitrile analogs require additional synthetic steps to install the carboxamide functionality, reducing overall step efficiency.

Amide synthesis Functional group interconversion Medicinal chemistry building block

Synthetic Accessibility from 3,5-Dibromopyridine: Demonstrated Multi-Gram Scalability

The synthesis of the 3-amino-6-bromofuro[3,2-b]pyridine-2-carbonitrile intermediate (derived from the target compound) proceeds from commercially available 3,5-dibromopyridine in a sequence that includes a methoxy cleavage step with boron tribromide affording the 3-pyridinol intermediate in 72% yield [1]. This route has been executed on a multi-gram scale, demonstrating robustness suitable for both discovery and early development supply. In contrast, alternative furopyridine scaffolds such as 5-chloro-3-iodofuro[3,2-b]pyridine require chemoselective couplings that are less amenable to scale-up and have not been reported with comparable yields [2].

Synthetic methodology Scale-up Process chemistry

6-Bromofuro[3,2-b]pyridine-2-carbonitrile: High-Impact Application Scenarios Supported by Quantitative Evidence


Synthesis of CLK1-Selective Kinase Inhibitors for Oncology and Neurodegeneration Research

Use 6-bromofuro[3,2-b]pyridine-2-carbonitrile as the starting point for the preparation of 3-amino-6-bromofuro[3,2-b]pyridine-2-carbonitrile, followed by formylation and Suzuki-Miyaura cross-coupling to generate pyrido[2′,3′:4,5]furo[3,2-d]pyrimidin-4-amines. This route has produced compound 35 with an IC50 of 49 nM against CLK1 and demonstrated selectivity over CDK5/p25, CK1δ/ε, DYRK1A, and GSK3α/β [1]. Such inhibitors are valuable tool compounds for studying CLK1 biology and as leads for therapeutic development in oncology and neurodegenerative diseases [2].

Construction of 3-Amino-6-bromofuro[3,2-b]pyridine-2-carboxamide Libraries via Nitrile Hydration

The 2-carbonitrile group of 6-bromofuro[3,2-b]pyridine-2-carbonitrile can be hydrated to the corresponding carboxamide, enabling the synthesis of 3-amino-6-bromofuro[3,2-b]pyridine-2-carboxamides. This functional handle allows for modular diversification at the 3-amino and 6-bromo positions, facilitating structure-activity relationship (SAR) studies on the furo[3,2-b]pyridine scaffold [3]. This application is particularly relevant for medicinal chemistry groups seeking to explore the furopyridine chemical space for kinase inhibition.

Preparation of Antimicrobial Cyanopyridine Derivatives via Bromine Displacement

The 6-bromo substituent serves as a versatile leaving group for nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. Derivatives synthesized from 6-bromofuro[3,2-b]pyridine-2-carbonitrile have been evaluated against a range of aerobic and anaerobic bacteria, showing promising antimicrobial activity . This application supports the use of this building block in the discovery of novel antibacterial agents.

Exploration of Hedgehog Pathway Modulation via 3,5,7-Trisubstituted Furo[3,2-b]pyridines

Although the target compound is a 2,6-disubstituted variant, the furo[3,2-b]pyridine core has been identified as a privileged scaffold for Hedgehog pathway modulation. Profiling of kinase-inactive 3,5,7-trisubstituted furo[3,2-b]pyridines revealed sub-micromolar modulators of this pathway [2]. The 6-bromofuro[3,2-b]pyridine-2-carbonitrile building block can be further functionalized at the 3-position to access such trisubstituted analogs, expanding its utility beyond kinase inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromofuro[3,2-b]pyridine-2-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.